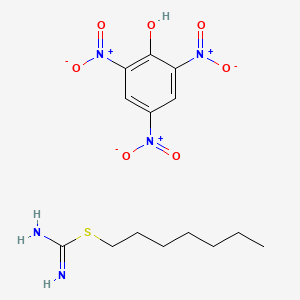![molecular formula C17H20N2O3S B14721491 1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea CAS No. 5454-36-4](/img/structure/B14721491.png)
1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea is an organic compound characterized by the presence of a urea group substituted with a butyl chain and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea typically involves the reaction of 4-(phenylsulfonyl)aniline with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-(phenylsulfonyl)aniline} + \text{butyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The urea group may also play a role in binding to proteins or other biomolecules, influencing their activity.
Comparison with Similar Compounds
- 1-Butyl-3-[4-(methylsulfonyl)phenyl]urea
- 1-Butyl-3-[4-(ethylsulfonyl)phenyl]urea
- 1-Butyl-3-[4-(propylsulfonyl)phenyl]urea
Comparison: 1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different sulfonyl groups, this compound may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
5454-36-4 |
|---|---|
Molecular Formula |
C17H20N2O3S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-[4-(benzenesulfonyl)phenyl]-3-butylurea |
InChI |
InChI=1S/C17H20N2O3S/c1-2-3-13-18-17(20)19-14-9-11-16(12-10-14)23(21,22)15-7-5-4-6-8-15/h4-12H,2-3,13H2,1H3,(H2,18,19,20) |
InChI Key |
OJTIMABLGFCFDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


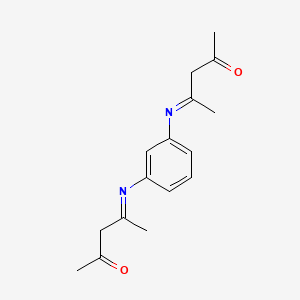
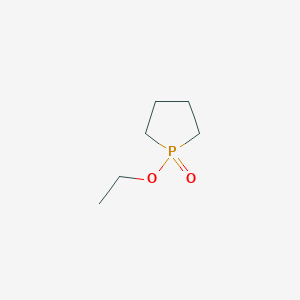
![1-[2-(Propan-2-yloxy)propoxy]propan-2-ol](/img/structure/B14721417.png)
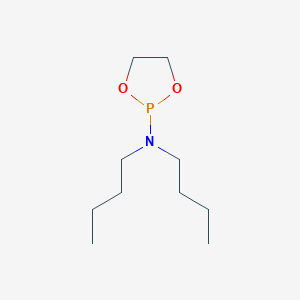
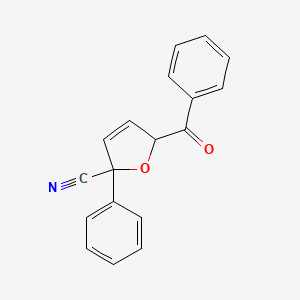
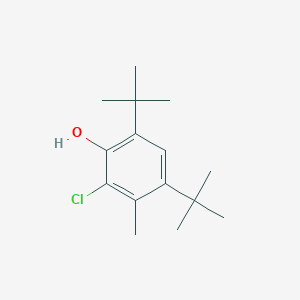
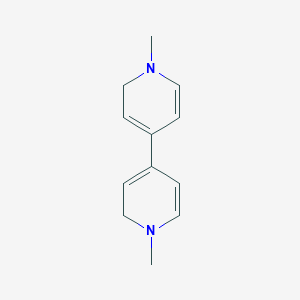


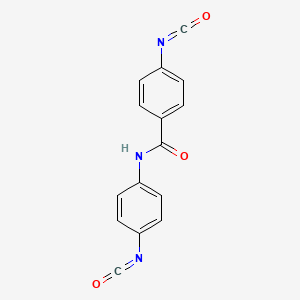

![Ethyl 1-{[4-(butylcarbamoyl)phenyl]methyl}-4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14721473.png)
![2-[(Diethylalumanyl)methyl]pyridine](/img/structure/B14721477.png)
